molecular formula C16H17N B14138285 3-Dimethyl-2-phenylindoline

3-Dimethyl-2-phenylindoline

Cat. No.: B14138285
M. Wt: 223.31 g/mol
InChI Key: GBOHOKPJIMHHAH-UHFFFAOYSA-N
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Description

3-Dimethyl-2-phenylindoline: is an organic compound that belongs to the indoline family. Indolines are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is known for its unique structure, which includes a phenyl group attached to the second carbon of the indoline ring and two methyl groups attached to the third carbon. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dimethyl-2-phenylindoline can be synthesized through several methods. One common method involves the reaction of aniline with acetone in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the indoline ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Dimethyl-2-phenylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: It can be reduced to form dihydroindoline derivatives.

    Substitution: The phenyl group and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or alcohols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Indole derivatives.

    Reduction: Dihydroindoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the reagents used.

Scientific Research Applications

3-Dimethyl-2-phenylindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Dimethyl-2-phenylindoline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Phenylindoline: Similar structure but lacks the two methyl groups.

    3-Methyl-2-phenylindoline: Contains only one methyl group at the third carbon.

    2,3-Dimethylindoline: Lacks the phenyl group.

Uniqueness: 3-Dimethyl-2-phenylindoline is unique due to the presence of both the phenyl group and two methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and research applications.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

3,3-dimethyl-2-phenyl-1,2-dihydroindole

InChI

InChI=1S/C16H17N/c1-16(2)13-10-6-7-11-14(13)17-15(16)12-8-4-3-5-9-12/h3-11,15,17H,1-2H3

InChI Key

GBOHOKPJIMHHAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC2=CC=CC=C21)C3=CC=CC=C3)C

Origin of Product

United States

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